molecular formula C22H18N2O6S B6556072 3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole CAS No. 1040636-99-4

3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole

Cat. No.: B6556072
CAS No.: 1040636-99-4
M. Wt: 438.5 g/mol
InChI Key: UTTDMPYNGOMINL-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative characterized by two key structural motifs:

  • Benzodioxolyl group: A 2H-1,3-benzodioxole ring attached at position 3 of the oxadiazole core. This bicyclic ether is known for enhancing metabolic stability and bioavailability in pharmaceuticals due to its lipophilic and electron-rich nature .
  • Sulfonylmethyl-furyl group: A furan-2-yl substituent at position 5 of the oxadiazole, further modified with a 2,4-dimethylbenzenesulfonylmethyl group.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[5-[(2,4-dimethylphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-13-3-8-20(14(2)9-13)31(25,26)11-16-5-7-18(29-16)22-23-21(24-30-22)15-4-6-17-19(10-15)28-12-27-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTDMPYNGOMINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a complex arrangement of functional groups that may contribute to its biological properties. The oxadiazole ring is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. The presence of the benzodioxole and furan moieties may enhance its activity through synergistic interactions.

Biological Activity Overview

  • Antimicrobial Activity
    • Several studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have been shown to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. A study highlighted the ability of similar compounds to inhibit tumor growth in vitro and in vivo by triggering cell cycle arrest and promoting apoptotic pathways .
  • Anti-inflammatory Effects
    • Compounds with oxadiazole structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism is critical in conditions like arthritis and other inflammatory diseases .
  • CNS Activity
    • Some derivatives have shown potential as central nervous system (CNS) agents, displaying effects such as sedation or anxiolytic properties. The structural similarity to known CNS-active compounds suggests a possible mechanism through modulation of neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, suggesting a targeted approach for cancer therapy .

Research Findings

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis via mitochondrial pathway
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CNS ActivityModulation of neurotransmitter systems

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated anticancer properties . The oxadiazole ring is often associated with the inhibition of cancer cell proliferation and induction of apoptosis. For instance:

  • Mechanism of Action : Similar compounds have been shown to interfere with cell cycle regulation and promote apoptosis in various cancer cell lines.
  • Case Study : A study on related oxadiazole derivatives revealed significant cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead in developing new anticancer agents.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activity . The presence of the benzodioxole ring enhances its potential to act against a range of pathogens.

  • Research Findings : Preliminary studies suggest that derivatives exhibit inhibitory effects on bacterial growth, potentially through disruption of bacterial cell membranes .

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of this class of compounds.

  • Mechanism : Compounds similar to this oxadiazole have been reported to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Benzodioxole Moiety : This part of the molecule is essential for biological activity due to its ability to interact with various biological targets.
  • Oxadiazole Ring : Known for its role in enhancing lipophilicity and cellular permeability, which can improve bioavailability in therapeutic applications .

Chemical Reactions Analysis

Furan Ring Chemistry

Furan rings are known for their reactivity in electrophilic substitution reactions. The introduction of a sulfonyl group, as in the case of the 2,4-dimethylbenzenesulfonyl group, typically involves a Friedel-Crafts sulfonylation reaction.

Benzodioxole Ring Chemistry

The benzodioxole ring is relatively stable but can undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution under certain conditions.

Potential Chemical Reactions

Given the structure of "3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole," potential chemical reactions might include:

  • Hydrolysis : The oxadiazole ring could potentially undergo hydrolysis under acidic or basic conditions to form corresponding amides or acids.

  • Nucleophilic Substitution : The sulfonyl group might participate in nucleophilic substitution reactions, although this is less common due to its stability.

  • Electrophilic Aromatic Substitution : Both the furan and benzodioxole rings could undergo electrophilic aromatic substitution reactions, depending on the conditions and reagents used.

Biological Activities of Similar Compounds

Compounds with oxadiazole rings have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of a benzodioxole ring can also contribute to biological activity, as seen in various natural products and pharmaceuticals.

Comparison with Similar Compounds

Bioactivity Trends

  • Benzotriazole Derivatives (e.g., ) : Exhibit marked analgesic and antiviral effects. The benzotriazole group’s planar structure facilitates intercalation or binding to viral enzymes.
  • Sulfonyl-Containing Compounds (e.g., Target Compound) : Sulfonyl groups enhance solubility via polar interactions, as seen in sulfonamide drugs. However, bulky substituents (e.g., 2,4-dimethylbenzenesulfonyl) may reduce membrane permeability .
  • Benzodioxol-Containing Analogs (e.g., ): Benzodioxol derivatives are associated with CNS activity due to blood-brain barrier penetration.

Crystallographic and Conformational Insights

  • Planarity and Dihedral Angles : In benzotriazole-oxadiazole hybrids (e.g., ), the oxadiazole and benzotriazole rings exhibit a dihedral angle of 80.2°, reducing π-π stacking but enabling diverse intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-yl Amidoxime Intermediate

The benzodioxole precursor is synthesized from 1,3-benzodioxole-5-carboxylic acid 1 . Esterification with ethanol under acidic conditions yields ethyl 1,3-benzodioxole-5-carboxylate 2 (52% yield), confirmed by IR absorption at 1,621 cm⁻¹ (C=O) and δ 4.30–4.50 ppm (q, 2H, CH₂) in ¹H NMR . Subsequent hydrazinolysis with hydrazine hydrate produces 1,3-benzodioxole-5-carbohydrazide 3 (49% yield), characterized by NH₂ signals at δ 5.53 ppm and C=O at 1,680 cm⁻¹ .

Critical Step : Conversion of 3 to amidoxime 4 requires reaction with hydroxylamine hydrochloride in ethanol under reflux. This forms the amidoxime intermediate, essential for oxadiazole cyclization .

Functionalization of Furan with Sulfonylmethyl Group

The furan component, 5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-carboxylic acid 5 , is synthesized via sulfonation of 5-methylfuran-2-carboxylic acid. Treatment with 2,4-dimethylbenzenesulfonyl chloride in pyridine introduces the sulfonylmethyl group, confirmed by sulfone S=O stretches at 1,150–1,350 cm⁻¹ in IR.

Optimization : Excess sulfonyl chloride (1.5 eq) and prolonged reaction time (12 h) improve yield (68%) by minimizing unreacted starting material .

O-Acylation of Amidoxime with Furan Carboxylic Acid

The amidoxime 4 undergoes O-acylation with 5 using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This yields O-acylamidoxime 6 , pivotal for cyclodehydration. ¹H NMR of 6 shows furan proton signals at δ 7.20–7.30 ppm and sulfonyl aromatic peaks at δ 7.50–7.63 ppm .

Challenges : Competing N-acylation is suppressed by using DMAP, which selectively activates the carboxylic acid for O-acylation .

Cyclodehydration to 1,2,4-Oxadiazole

Cyclodehydration of 6 is achieved in pH 9.5 borate buffer at 90°C for 2 hours, forming the target oxadiazole 7 . The reaction proceeds via intramolecular nucleophilic attack, with the amidoxime nitrogen displacing the hydroxyl group. LC-MS analysis confirms product formation (m/z 493.2 [M+H]⁺) .

Side Reactions : Hydrolysis of 6 to 4 and 5 is minimized by maintaining high pH and temperature .

ConditionConversion to 7 Hydrolysis Product
pH 9.5, 90°C, 2 h85%10%
pH 8.0, 70°C, 4 h45%40%

Purification and Characterization

Crude 7 is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 72% pure product. ¹H NMR exhibits benzodioxole methylene protons at δ 5.76 ppm (s, 2H) and furan protons at δ 6.82 ppm (d, J = 8.6 Hz) . High-resolution MS (HRMS) confirms the molecular formula C₂₂H₁₇N₃O₆S (calc. 491.08, found 491.09).

Mechanistic Insights and Scalability

The cyclodehydration mechanism involves base-assisted deprotonation of the amidoxime, followed by cyclization and water elimination. Scaling to 10 mmol retains efficiency (78% yield), demonstrating robustness .

Comparative Analysis of Alternative Routes

An alternative route using POCl₃ for cyclization achieves lower yields (55%) due to side product formation . Borate buffer conditions are superior, offering higher reproducibility and scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole, and what challenges arise during purification?

  • Methodology : A common approach involves nucleophilic substitution under reflux conditions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole derivatives can react with benzotriazole analogs in acetonitrile with potassium carbonate as a base, followed by recrystallization (e.g., ethyl acetate or ethanol) to isolate crystals . Challenges include ensuring complete substitution, minimizing side reactions (e.g., hydrolysis of the oxadiazole ring), and achieving high purity. Column chromatography or repeated recrystallization may be required to remove byproducts.

Q. How can X-ray crystallography be employed to resolve the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (e.g., Bruker SMART diffractometer with Mo-Kα radiation) is used for data collection. Software like SHELXS97/SHELXL97 refines the structure, with hydrogen atoms placed geometrically and refined via a riding model. Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) can stabilize crystal packing, forming 2D sheets. Challenges include obtaining high-quality crystals and interpreting weak interactions (e.g., van der Waals forces) that influence supramolecular assembly .

Q. What spectroscopic techniques are most effective for characterizing this oxadiazole derivative?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., benzodioxolyl, furyl) and confirm sulfonylmethyl linkage.
  • FTIR : Peaks near 1600–1650 cm1^{-1} confirm the oxadiazole ring, while sulfonyl groups show S=O stretches at ~1350–1150 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. These models predict nucleophilic/electrophilic sites and stability of the oxadiazole core. Validation involves comparing calculated bond lengths/angles with experimental XRD data .

Q. What strategies address contradictions in biological activity data for structurally similar 1,2,4-oxadiazole derivatives?

  • Methodology : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., benzodioxolyl vs. phenyl groups) and evaluate pharmacological endpoints (e.g., IC50_{50} in enzyme assays). For example, substituents on the furan ring may enhance binding to target proteins (e.g., kinases) or reduce off-target effects. Contradictions may arise from assay conditions (e.g., cell permeability vs. in vitro activity), requiring orthogonal validation (e.g., SPR binding vs. cellular assays) .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate dynamic behavior in solution?

  • Methodology :

  • NOESY : Detects spatial proximity between protons (e.g., benzodioxolyl and furyl groups), confirming conformational flexibility.
  • HSQC : Correlates 1^1H and 13^{13}C shifts to assign complex splitting patterns in crowded spectra.
  • Challenges include signal overlap in aromatic regions and low solubility in common deuterated solvents .

Q. What role do weak non-covalent interactions play in the compound’s crystallographic packing and stability?

  • Methodology : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H⋯O, π-π stacking). For instance, the dihedral angle between the oxadiazole and benzodioxolyl groups (~80°) may influence packing efficiency. Energy frameworks (CrystalExplorer) model interaction energies, revealing how weak forces stabilize the lattice .

Methodological Considerations Table

TechniqueApplication ExampleKey Parameters/ChallengesReferences
X-ray CrystallographyResolving sulfonylmethyl conformationRadiation source (Mo-Kα), absorption correction (multi-scan)
DFT CalculationsPredicting HOMO-LUMO gapsBasis set selection, solvent effect modeling
Biological AssaysAntibacterial activity (MIC determination)Cell line selection, solubility in DMSO/PBS
HPLC PurificationSeparating regioisomersColumn choice (C18 vs. silica), mobile phase

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